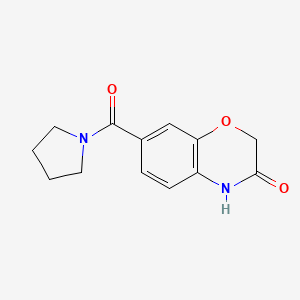
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as PBZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBZ is a heterocyclic compound that contains a benzoxazine ring and a pyrrolidine ring, making it a versatile molecule that can be used in many different ways.
Mecanismo De Acción
The mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In terms of anticancer effects, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its versatility, stability, and low toxicity. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be easily synthesized and modified to suit different experimental needs. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is also stable under various conditions, making it a reliable compound for use in experiments. The limitations of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its limited solubility in water and its potential interactions with other compounds.
Direcciones Futuras
There are several future directions for research on 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, including the development of new synthetic methods, the identification of new targets for 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, and the optimization of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one for specific applications. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be used in various fields, including drug delivery, material science, and agriculture. Further research is needed to fully understand the mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential applications.
Métodos De Síntesis
The synthesis of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be achieved through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-hydroxyquinoline, which is then reacted with pyrrolidine-1-carbonyl chloride to produce 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate and pyrrolidine in the presence of a catalyst to form 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one.
Aplicaciones Científicas De Investigación
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propiedades
IUPAC Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-8-18-11-7-9(3-4-10(11)14-12)13(17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPERSYVLNNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)







![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)


